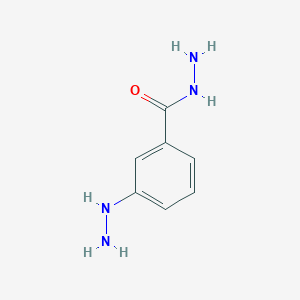

3-Hydrazinylbenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Analysis and Assay Applications :

- A study by Saito et al. (1995) discusses the use of a similar acid hydrazide compound in high-performance liquid chromatography (HPLC) for the assay of carboxylic acids, including fatty acids in human serum (Saito et al., 1995).

Antimicrobial and Antibacterial Activities :

- Popiołek et al. (2016) and Paruch et al. (2020) conducted studies on hydrazide-hydrazones, revealing their significant antimicrobial and antibacterial activities, particularly against Gram-positive bacteria such as Bacillus spp. and Staphylococcus spp. (Popiołek et al., 2016); (Paruch et al., 2020).

Synthesis of Novel Compounds and Potential Medical Applications :

- Mansour et al. (2003) explored the synthesis of heterocyclic carbohydrazides, showing potential for anticancer activities (Mansour et al., 2003).

- Aydin et al. (2020) designed a novel hydrazide-based compound for sensing aluminum ions in aqueous media and bio-imaging applications (Aydin et al., 2020).

Development of Diagnostic and Therapeutic Agents :

- Wan et al. (2016) synthesized a Gd(III) complex using a hydrazide derivative, demonstrating its potential as a magnetic resonance imaging (MRI) contrast agent (Wan et al., 2016).

Insecticidal and Anti-proliferative Activities :

- Ramadan et al. (2022) synthesized hydrazide derivatives and assessed their insecticidal activity, showing potential for pest control applications (Ramadan et al., 2022).

- Ünver et al. (2019) reported the synthesis of hydrazone derivatives with promising anti-proliferative and antimicrobial activities (Ünver et al., 2019).

Mecanismo De Acción

Target of Action

For instance, hydrazine is involved in the Wolff-Kishner reduction, a reaction that reduces carbonyl functionalities in aldehydes and ketones to methylene groups .

Mode of Action

The mode of action of 3-Hydrazinylbenzohydrazide is likely related to its hydrazine moiety. In the Wolff-Kishner reduction, hydrazine reacts with a carbonyl to form a hydrazone, which then undergoes loss of nitrogen gas along with protonation to give the alkane reaction product

Biochemical Pathways

For example, they can inhibit the function of certain enzymes, disrupt cellular metabolism, and interfere with the synthesis of proteins and nucleic acids .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

These could include interactions with cellular targets leading to changes in cellular functions, inhibition of certain enzymes, and potential interference with cellular metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is present .

Safety and Hazards

Propiedades

IUPAC Name |

3-hydrazinylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-10-6-3-1-2-5(4-6)7(12)11-9/h1-4,10H,8-9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRMGVNSJNONJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2996116.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid](/img/structure/B2996117.png)

![5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2996121.png)

![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2996122.png)

![N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2996126.png)

![2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B2996131.png)

![N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2996132.png)